molecular formula C32H29F3N2O5 B11650460 2-Amino-3-benzoyl-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one

2-Amino-3-benzoyl-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one

Cat. No.: B11650460
M. Wt: 578.6 g/mol
InChI Key: JVIAMIMLCSIIHO-HQWOBECOSA-N
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Description

2-AMINO-3-BENZOYL-1-[2-(TRIFLUOROMETHYL)PHENYL]-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-3-BENZOYL-1-[2-(TRIFLUOROMETHYL)PHENYL]-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzoyl and trifluoromethylphenyl derivatives with hexahydroquinoline intermediates under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-3-BENZOYL-1-[2-(TRIFLUOROMETHYL)PHENYL]-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-AMINO-3-BENZOYL-1-[2-(TRIFLUOROMETHYL)PHENYL]-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-AMINO-3-BENZOYL-1-[2-(TRIFLUOROMETHYL)PHENYL]-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and compounds with trifluoromethyl and trimethoxyphenyl groups. Examples include:

Uniqueness

What sets 2-AMINO-3-BENZOYL-1-[2-(TRIFLUOROMETHYL)PHENYL]-4-(3,4,5-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C32H29F3N2O5

Molecular Weight

578.6 g/mol

IUPAC Name

(3E)-3-[hydroxy(phenyl)methylidene]-2-imino-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one

InChI

InChI=1S/C32H29F3N2O5/c1-40-24-16-19(17-25(41-2)30(24)42-3)26-27-22(14-9-15-23(27)38)37(21-13-8-7-12-20(21)32(33,34)35)31(36)28(26)29(39)18-10-5-4-6-11-18/h4-8,10-13,16-17,26,36,39H,9,14-15H2,1-3H3/b29-28+,36-31?

InChI Key

JVIAMIMLCSIIHO-HQWOBECOSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C\2C3=C(CCCC3=O)N(C(=N)/C2=C(\C4=CC=CC=C4)/O)C5=CC=CC=C5C(F)(F)F

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(CCCC3=O)N(C(=N)C2=C(C4=CC=CC=C4)O)C5=CC=CC=C5C(F)(F)F

Origin of Product

United States

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